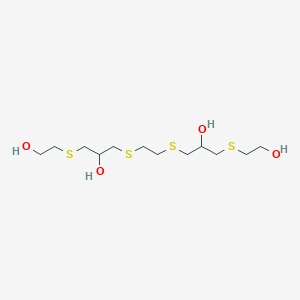
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is an organic compound belonging to the class of diazenes It features a naphthalene ring substituted with a chlorine atom and a phenyl group connected via a diazene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene typically involves the reaction of 2-chloronaphthalene with phenylhydrazine under specific conditions. The reaction is carried out in the presence of an oxidizing agent such as ferric chloride or copper(II) chloride to facilitate the formation of the diazene linkage. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form covalent bonds with proteins, altering their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene: Lacks the (E)-configuration, resulting in different stereochemistry and potentially different reactivity.
1-(2-Bromonaphthalen-1-yl)-2-phenyldiazene: Substituted with a bromine atom instead of chlorine, leading to different chemical properties.
1-(2-Chloronaphthalen-1-yl)-2-(4-methylphenyl)diazene: Substituted with a methyl group on the phenyl ring, affecting its steric and electronic properties.
Uniqueness
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is unique due to its specific (E)-configuration, which influences its reactivity and interaction with molecular targets. The presence of the chlorine atom on the naphthalene ring also imparts distinct chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
116227-73-7 |
|---|---|
Molekularformel |
C16H11ClN2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
(2-chloronaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H |
InChI-Schlüssel |
APUNIBQRTOKUKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


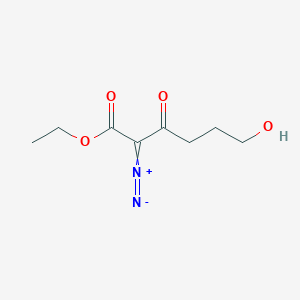


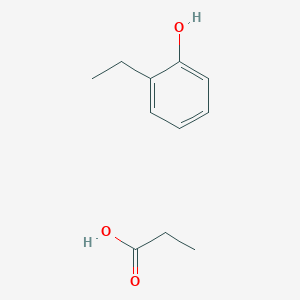

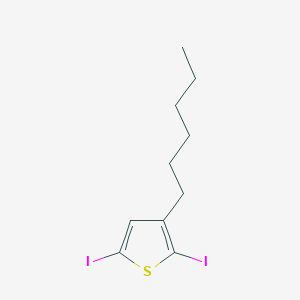
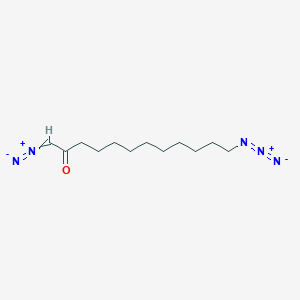
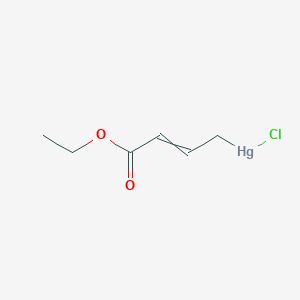

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

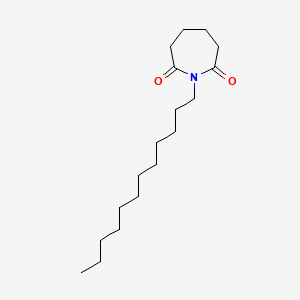
![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
